molecular formula C6H10ClN B1281542 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride CAS No. 63882-16-6

2-Azabicyclo[2.2.1]hept-5-ene hydrochloride

Cat. No.: B1281542
CAS No.: 63882-16-6
M. Wt: 131.6 g/mol
InChI Key: LWWSHTRITJEGCB-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is a bicyclic amine hydrochloride salt characterized by a strained [2.2.1] bicyclic framework with a nitrogen atom at the 2-position. Its molecular formula is C₆H₁₀N·HCl, and it has a molecular weight of 147.62 g/mol (estimated from ). The compound’s rigid structure and stereochemical properties make it a valuable synthon in medicinal chemistry, particularly for synthesizing ligands targeting nicotinic acetylcholine (nACh) and serotonin (5-HT₇) receptors . Key physical properties include a density of 1.006 g/cm³, boiling point of 137.6°C, and flash point of 33.3°C .

Properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWSHTRITJEGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508284
Record name 2-Azabicyclo[2.2.1]hept-5-ene--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63882-16-6
Record name 2-Azabicyclo[2.2.1]hept-5-ene--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azabicyclo[2.2.1]hept-5-ene hydrochloride
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Preparation Methods

Diels-Alder Reaction with Methanesulfonyl Cyanide

The most widely reported method involves a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide, followed by hydrolysis and salt formation.

Key Steps :

  • Diels-Alder Cycloaddition : Cyclopentadiene reacts with methanesulfonyl cyanide in dichloromethane at −20°C to +40°C, forming 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene.
  • Acid-Catalyzed Hydrolysis : The adduct is hydrolyzed using acetic acid to cleave the methanesulfonyl group, yielding 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Salt Formation : The lactam is reduced to the amine intermediate, which is then protonated with HCl to form the hydrochloride salt.
Parameter Value
Solvent Dichloromethane
Temperature Range −20°C to +40°C
Hydrolysis Catalyst Acetic acid
Yield High (>80%)
Source EP0508352B1 patent

Advantages :

  • Stochiometric use of cyclopentadiene minimizes waste.
  • Avoidance of explosive intermediates (e.g., p-toluenesulfonyl cyanide).
  • Direct hydrolysis without isolating unstable intermediates.

Cyanogen Chloride-Mediated Synthesis

An alternative route employs cyanogen chloride (ClCN) as the electrophile.

Key Steps :

  • Cycloaddition : Cyclopentadiene reacts with ClCN in methanol at 0–5°C, pH 4–5, catalyzed by NaOH.
  • Hydrolysis and Crystallization : The product is hydrolyzed in acetate buffer, then recrystallized to yield the hydrochloride salt.
Parameter Value
Solvent Methanol/water
pH 4–5
Temperature 0–5°C
Yield 95% (reported)
Source CN107805217 patent

Advantages :

  • High yield under mild conditions.
  • Scalable due to simple workup (filtration, recrystallization).

Sulfonyl Cyanide Variants

Generalized methods using substituted sulfonyl cyanides (R-SO₂CN) improve flexibility.

Key Steps :

  • Continuous Mixing : R-SO₂CN (e.g., methanesulfonyl, tosyl) reacts with cyclopentadiene in a hydrocarbon solvent (e.g., toluene).
  • pH-Controlled Hydrolysis : The adduct is hydrolyzed in a mixed solvent (water/hydrocarbon) at pH 4–7.
  • Crystallization : The product is isolated via diisopropyl ether or methyl tert-butyl ether.
Parameter Value
Solvent Toluene/water
pH 4–7
Yield >80% (varies by R group)
Source US4405787A patent

Advantages :

  • Modular synthesis for diverse sulfonyl groups.
  • Minimal solvent usage enhances efficiency.

Stereochemical Control in Enantiomer Synthesis

For enantiopure derivatives (e.g., (1R,4S)-isomer), chiral resolution or stereoselective synthesis is employed.

Key Steps :

  • Asymmetric Hydrogenation : Precursors (e.g., 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene) undergo hydrogenation using chiral catalysts.
  • Salt Formation : The resolved amine is protonated with HCl.
Parameter Value
Catalyst Chiral Pd/C or Rh-based catalysts
Yield Moderate (requires optimization)
Source Ambeed.com

Advantages :

  • Access to enantiomerically pure compounds for targeted applications.
  • Utility in synthesizing bioactive analogs (e.g., Epibatidine derivatives).

Comparative Analysis of Methods

Method Reagents Conditions Yield Key Strengths
Diels-Alder (Methanesulfonyl) Methanesulfonyl cyanide, cyclopentadiene Dichloromethane, −20°C–+40°C >80% High efficiency, minimal waste
Cyanogen Chloride Cyanogen chloride, cyclopentadiene Methanol, pH 4–5, 0–5°C 95% Mild conditions, scalability
Sulfonyl Cyanide R-SO₂CN, cyclopentadiene Toluene/water, pH 4–7 >80% Flexibility in R-group selection
Stereochemical Chiral catalysts, HCl Hydrogenation, room temp Moderate Enantiomer resolution

Critical Process Considerations

  • Safety :

    • Methanesulfonyl cyanide and cyanogen chloride are toxic; require fume hoods and PPE.
    • Hydrochloride salt formation involves HCl gas, necessitating controlled environments.
  • Purification :

    • Crystallization in diisopropyl ether or methyl tert-butyl ether enhances purity.
    • Column chromatography separates diastereomers (e.g., exo/endo isomers).
  • Scalability :

    • Continuous mixing reduces batch-to-batch variability.
    • Avoiding excess cyclopentadiene simplifies workup.

Recent Advances and Applications

  • Drug Intermediates : Used in synthesizing carbocyclic nucleosides (e.g., Abacavir, Entecavir).
  • Epibatidine Analogs : Bromination and nucleophilic substitution at C7 enable diverse bioactive derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The double bond in the bicyclic structure can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated bicyclic amines.

    Substitution: The nitrogen atom in the structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated bicyclic amines.

    Substitution: N-alkylated and N-acylated derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

Nucleoside Analogues:
One of the primary applications of 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is in the synthesis of carbocyclic nucleoside analogues. These analogues are of interest due to their antiviral and antitumor properties, making them potential candidates for chemotherapeutic agents. The compound serves as a versatile intermediate, facilitating the construction of complex nucleoside structures that exhibit enhanced biological activity compared to natural nucleosides .

Diels-Alder Reactions:
The compound can participate in Diels-Alder reactions, which are pivotal in constructing complex organic molecules. For instance, the aza Diels-Alder reaction has been successfully employed to synthesize derivatives of 2-azabicyclo[2.2.1]hept-5-ene, leading to the development of new compounds with potential pharmacological properties . This method allows for the introduction of various substituents, thereby modifying the biological activity of the resultant compounds.

Medicinal Chemistry

Antidiabetic Agents:
Recent studies have highlighted the potential of derivatives based on 2-Azabicyclo[2.2.1]hept-5-ene in developing new antidiabetic medications. For example, compounds derived from this bicyclic structure have shown promising results as DPP-4 inhibitors, which are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels . The structural modifications made to the azabicyclic framework have led to compounds with improved potency and selectivity.

Neuropharmacological Applications:
The compound's structure also lends itself to neuropharmacological research. For instance, derivatives have been explored for their potential as analgesics or cognitive enhancers, capitalizing on their ability to interact with neurotransmitter systems . The rigidity and unique stereochemistry of 2-Azabicyclo[2.2.1]hept-5-ene derivatives may contribute to their effectiveness in these roles.

Agricultural Chemistry

Herbicide Development:
Another significant application is in agricultural chemistry, where derivatives of 2-Azabicyclo[2.2.1]hept-5-ene are being investigated as herbicides and plant growth regulators. Specifically, 2-Azabicyclo[2.2.1]-hept-5-ene-2-acetic acid has been identified as an intermediate in synthesizing N-phosphonomethylglycine, a known herbicide effective at low application rates and biodegradable into harmless residues . This aspect highlights the compound's utility in sustainable agricultural practices.

Summary Table of Applications

Application AreaSpecific UsesKey Compounds Derived
Medicinal Chemistry Antiviral agents, antitumor agentsCarbocyclic nucleosides
DPP-4 Inhibitors Antidiabetic medicationsNeogliptin derivatives
Agricultural Chemistry Herbicides and plant growth regulatorsN-phosphonomethylglycine

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

  • 2-Azabicyclo[2.2.0]hex-5-ene ([2.2.0] system) :
    The [2.2.0] system () has a smaller bicyclic framework, leading to higher ring strain compared to the [2.2.1] system. This strain enhances reactivity in electrocyclic or photochemical reactions but reduces stability. The nitrogen atom’s position in the [2.2.0] system also limits its utility in stereoselective drug synthesis.

  • 2-Azabicyclo[2.2.2]oct-5-en-3-one ([2.2.2] system) :
    The larger [2.2.2] ring system () reduces ring strain, enabling unique stereochemical outcomes. For example, cycloadditions with phenyl azide yield both exo and endo products, unlike the 100% exo selectivity observed in [2.2.1] systems .

  • 4-Thia-1-azabicyclo[3.2.0]heptane (Penicillin core) :
    This sulfur-containing bicyclic system () is central to β-lactam antibiotics. The [3.2.0] framework and sulfur atom confer distinct electronic properties, enabling covalent binding to bacterial enzymes—a mechanism absent in nitrogen-only bicyclic systems.

Reactivity and Functionalization

  • Phosphorylation :
    The [2.2.1] system undergoes phosphorylation with diethyl chlorophosphate, yielding endo/exo isomers. The reaction mechanism involves a trigonal bipyramidal intermediate, with steric effects dictating isomer distribution .
  • Cycloadditions :
    While [2.2.1] systems exhibit 100% exo-facial selectivity in 1,3-dipolar cycloadditions (e.g., with phenyl azide), [2.2.2] systems lack facial discrimination, enabling diverse stereoisomer formation .
  • Rearrangements :
    N-Oxides of [2.2.1] systems undergo Meisenheimer rearrangements to form 2-oxa-3-azabicyclo[3.2.1]oct-6-ene derivatives under mild conditions .

Data Tables

Table 1: Physical Properties Comparison

Property 2-Azabicyclo[2.2.1]hept-5-ene 2-Azabicyclo[2.2.0]hex-5-ene 4-Thia-1-azabicyclo[3.2.0]heptane
Molecular Weight (g/mol) 95.14 93.12 215.22 (penicillin core)
Density (g/cm³) 1.006 N/A ~1.4
Boiling Point (°C) 137.6 N/A Decomposes

Table 2: Key Reaction Outcomes

Reaction [2.2.1] System Outcome [2.2.2] System Outcome
Phenyl Azide Cycloaddition 100% exo products Exo and endo products
Meisenheimer Rearrangement Forms oxa-aza bicyclic product Not observed

Biological Activity

2-Azabicyclo[2.2.1]hept-5-ene hydrochloride, commonly referred to as Vince lactam, is a bicyclic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

  • Chemical Structure : The compound features a nitrogen atom integrated within a seven-membered ring structure, contributing to its unique reactivity and stability.
  • Molecular Formula : C7_7H10_{10}ClN
  • Molecular Weight : 109.13 g/mol
  • CAS Number : 63882-16-6

Target Interactions

This compound has been shown to interact with various biological targets, including enzymes and receptors, influencing multiple biochemical pathways:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in phosphorylation reactions, which can lead to significant alterations in cellular signaling and metabolism.

The compound’s structural characteristics allow it to engage with different biomolecules effectively:

  • Phosphorylation Reactions : It participates in the formation of phosphorylbicycles, impacting cellular functions such as gene expression and signal transduction .
  • Cellular Effects : Studies indicate that it can modulate cell signaling pathways, affecting processes like apoptosis and proliferation in various cell types .

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of this compound, making it a candidate for further pharmacological exploration:

  • Mechanism of Action : Its interaction with viral enzymes may inhibit viral replication, although specific pathways remain under investigation .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The compound has been evaluated for its DPP-4 inhibitory activity, which is crucial in managing hyperglycemia:

CompoundDPP-4 Inhibition ActivityReference
This compoundPotent inhibitor
Other AnaloguesVariable efficacy

In Vitro Studies

Research has demonstrated that varying concentrations of the compound yield different biological responses:

  • Low Concentrations : Minimal cellular effects observed.
  • High Concentrations : Significant alterations in cellular functions, including apoptosis induction in cancer cell lines.

Animal Model Research

Dosage-dependent effects have been documented in animal studies:

  • Therapeutic Effects : At lower doses, this compound shows beneficial effects without toxicity.
  • Adverse Effects : Higher doses can lead to hepatotoxicity and nephrotoxicity, necessitating careful dosage management in therapeutic applications .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for pharmacological research, particularly concerning its enzyme inhibition capabilities and potential antiviral properties. Further studies are warranted to elucidate its mechanisms fully and optimize its therapeutic applications.

Q & A

Q. What are the critical safety protocols for handling 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and flame-retardant lab coats. Use respiratory protection if ventilation is insufficient .
  • Emergency Measures:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin/Eye Contact: Rinse immediately with water for ≥15 minutes; remove contaminated clothing .
  • Storage: Store in a tightly sealed container in a well-ventilated, dry area away from oxidizers and ignition sources . Avoid exposure to light for derivatives like (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one .

Q. How can researchers ensure proper waste disposal of this compound?

Answer:

  • Collect waste in chemically compatible containers labeled for hazardous organic salts.
  • Dispose via licensed waste facilities adhering to local regulations. Avoid environmental release, particularly into waterways .

Q. What synthetic routes are available for preparing 2-Azabicyclo[2.2.1]hept-5-ene derivatives?

Answer:

  • Base-Mediated Elimination: Stereospecific ring-opening of 2-(p-toluenesulfonyl)-exo-3-(trichloromethyl)-2-azabicyclo[2.2.1]hept-5-ene using lithium alkyls yields functionalized intermediates .
  • Palladium-Catalyzed Amination: Efficient 1,2-aminoacyloxylation of cyclopentenes generates bridged aza-bicyclic scaffolds .

Advanced Research Questions

Q. How do stereochemical configurations influence the reactivity of 2-Azabicyclo[2.2.1]hept-5-ene derivatives?

Answer:

  • Stereospecific Ring-Opening: The exo/endo configuration of substituents (e.g., trichloromethyl groups) dictates reaction pathways. For example, lithium alkyls selectively cleave exo-bonds, enabling chiral intermediate synthesis .
  • Green Synthesis Optimization: Trans-4-hydroxy-L-proline derivatives can be converted to (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane via benzoylation, tosylation, and borane reduction, minimizing hazardous byproducts .

Q. What analytical methods are recommended for characterizing this compound derivatives?

Answer:

  • Spectroscopy:
    • NMR: ¹H/¹³C NMR distinguishes stereoisomers (e.g., exo vs. endo substituents) .
    • MS: High-resolution mass spectrometry confirms molecular formulas (e.g., C₆H₇NO for 2-Azabicyclo[2.2.1]hept-5-en-3-one) .
  • Chromatography: HPLC with chiral columns resolves enantiomers for pharmacological applications .

Q. How can researchers resolve contradictions in stability data for azabicyclo derivatives?

Answer:

  • Case Study: While most derivatives require dry, ventilated storage , light-sensitive compounds like (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one demand dark conditions .
  • Mitigation: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to validate storage protocols for specific analogs.

Q. What pharmacological applications have been explored for azabicyclo scaffolds?

Answer:

  • Antitumor Agents: Derivatives like 2-Azabicyclo[2.2.1]heptane-2-sulfonamide exhibit IC₅₀ values comparable to cisplatin in cancer cell lines .
  • Antibiotic Intermediates: Bicyclic lactams serve as precursors for β-lactam antibiotics (e.g., cephalosporins) .

Q. What computational tools support the design of novel azabicyclo-based compounds?

Answer:

  • Molecular Docking: Predict binding affinities for target proteins (e.g., kinase inhibitors) using software like AutoDock .
  • DFT Calculations: Analyze transition states in ring-opening reactions to optimize stereochemical outcomes .

Methodological Guidelines

Q. How to optimize reaction yields in palladium-catalyzed aza-bicyclic syntheses?

Answer:

  • Catalyst Selection: Use Pd(OAc)₂ with ligands like XPhos for enhanced turnover .
  • Substrate Scope: Prioritize electron-deficient cyclopentenes for higher regioselectivity .

Q. What precautions are critical during large-scale azabicyclo derivative synthesis?

Answer:

  • Static Control: Ground equipment to prevent electrostatic discharge during solvent transfers .
  • Scalability Testing: Pilot reactions at 10% target scale to identify exothermic risks or byproduct formation .

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